(3,4-Difluorophenyl)(furan-2-yl)methanol

Description

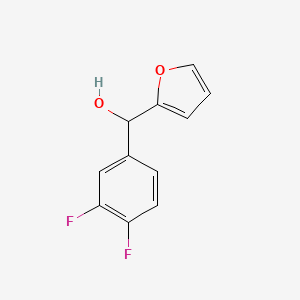

(3,4-Difluorophenyl)(furan-2-yl)methanol is a bifunctional alcohol featuring a 3,4-difluorophenyl group and a furan-2-yl moiety attached to a central methanol carbon. This compound combines the electron-withdrawing effects of fluorine atoms with the heteroaromatic properties of furan, making it a versatile intermediate in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name |

(3,4-difluorophenyl)-(furan-2-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F2O2/c12-8-4-3-7(6-9(8)13)11(14)10-2-1-5-15-10/h1-6,11,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUFPOKCOSSVQDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(C2=CC(=C(C=C2)F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Difluorophenyl)(furan-2-yl)methanol typically involves the reaction of 3,4-difluorobenzaldehyde with furan-2-ylmethanol under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(3,4-Difluorophenyl)(furan-2-yl)methanol undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of 3,4-difluorobenzaldehyde or 3,4-difluorobenzoic acid.

Reduction: Formation of (3,4-difluorophenyl)methanol or (3,4-difluorophenyl)alkane.

Substitution: Formation of various substituted difluorophenyl derivatives.

Scientific Research Applications

(3,4-Difluorophenyl)(furan-2-yl)methanol has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3,4-Difluorophenyl)(furan-2-yl)methanol involves its interaction with specific molecular targets and pathways. The difluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the furan-2-yl group may contribute to its overall stability and reactivity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular pathways.

Comparison with Similar Compounds

(3,4-Difluorophenyl)methanol (3,4-Difluorobenzyl Alcohol)

Structural Differences: Lacks the furan-2-yl substituent, with a hydrogen atom instead at the methanol carbon. Synthesis: Prepared via reduction of 3,4-difluorobenzaldehyde or borohydride-mediated reduction of corresponding esters . Properties:

- Molecular Formula: C₇H₆F₂O

- Molecular Weight: 144.12 g/mol

- Applications: Widely used as a building block in organic synthesis and pharmaceutical intermediates.

2-((3-(4-(tert-Butoxy)phenyl)-[1,2,4]triazolo[4,3-a]pyrazin-5-yl)oxy)-1-(3,4-difluorophenyl)ethan-1-ol

Structural Differences: Contains a triazolopyrazine heterocycle and a tert-butoxy group, with the 3,4-difluorophenyl group attached to ethanol. Synthesis: Synthesized via nucleophilic substitution of α-halogenated ketones with triazole derivatives . Properties:

- Comparison: The ethanol backbone and triazolopyrazine moiety introduce distinct solubility and reactivity profiles, likely enhancing biological activity compared to the simpler furan-containing target compound.

(3-Fluorophenyl)(furan-2-yl)methanol

Structural Differences: Mono-fluoro substitution on the phenyl ring vs. di-fluoro in the target compound. Synthesis: Likely synthesized via analogous Grignard or cross-coupling reactions. Properties:

- Molecular Formula: C₁₁H₉FO₂

2-Chloro-1-(3,4-difluorophenyl)ethanol

Structural Differences : Chlorine substituent replaces the furan group.

Synthesis : Produced via asymmetric reduction of 2-chloro-1-(3,4-difluorophenyl)ketone using carbonyl reductase .

Properties :

- Applications: Intermediate in the synthesis of epoxides (e.g., (S)-2-(3,4-Difluorophenyl)oxirane).

Examples :

- (R)-[(3aS,4S,6R,6aR)-6-(...)]tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)(3,4-difluorophenyl)methanol . Structural Features: Incorporate the 3,4-difluorophenyl methanol moiety within polycyclic frameworks. Applications: Used in antiviral or anticancer drug candidates, highlighting the pharmacological relevance of the difluorophenyl methanol scaffold. Comparison: The target compound’s furan group may offer improved synthetic versatility for derivatization compared to these complex structures.

Research Findings and Implications

- Synthetic Accessibility: The target compound’s synthesis may leverage Grignard reactions (e.g., furan-2-yl magnesium bromide + 3,4-difluorophenyl ketone) , whereas simpler analogs like (3,4-Difluorophenyl)methanol are more straightforward to prepare .

- Bioactivity : Compounds with triazolopyrazine moieties (e.g., ) exhibit cytotoxicity, suggesting that the target’s furan group could be optimized for similar biological screening .

- Stability : The difluorophenyl group enhances metabolic stability, while the furan ring may introduce susceptibility to oxidation, necessitating protective strategies in drug design.

Biological Activity

(3,4-Difluorophenyl)(furan-2-yl)methanol is an organic compound with potential biological activity that has garnered attention in pharmaceutical research. Its structure features a difluorophenyl moiety and a furan ring, which may contribute to its interaction with biological systems. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is . The presence of fluorine atoms in the phenyl ring significantly influences the compound's electronic properties and biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 200.20 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| LogP (Octanol-Water Partition Coefficient) | Not specified |

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Interaction : It could potentially bind to various receptors, altering cellular signaling pathways.

- Antioxidant Activity : Similar compounds have shown antioxidant properties, which could be a mechanism for reducing oxidative stress in cells.

Anticancer Potential

Research has indicated that derivatives of this compound exhibit promising anticancer activity. A study explored its effects on cancer cell lines, showing that it could induce apoptosis in various types of cancer cells. The compound's efficacy was compared with established chemotherapeutic agents.

Antimicrobial Effects

The compound has also been investigated for its antimicrobial properties. In vitro studies demonstrated significant activity against several bacterial strains, suggesting potential applications in treating infections.

Case Studies and Research Findings

-

Study on Anticancer Activity :

- Objective : To evaluate the cytotoxic effects of this compound on human cancer cell lines.

- Methodology : MTT assay was used to assess cell viability after treatment with varying concentrations of the compound.

- Results : The compound exhibited IC50 values comparable to leading anticancer drugs, indicating strong potential as an anticancer agent.

-

Antimicrobial Study :

- Objective : To determine the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.

- Methodology : Disk diffusion method was employed to evaluate inhibition zones.

- Results : The compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its utility as a novel antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.